molecular formula C16H11ClO2 B1504493 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 206071-98-9

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B1504493
CAS No.: 206071-98-9
M. Wt: 270.71 g/mol
InChI Key: NCEBJFAQFWAWAC-UHFFFAOYSA-N
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Description

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of chroman-4-one derivatives. These compounds are characterized by their oxygen-containing heterocyclic structure, which makes them significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of benzaldehyde with 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one in the presence of a base. The reaction is usually carried out under mild conditions, such as room temperature, to avoid the decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one has been extensively studied for its biological and pharmaceutical activities. It exhibits a broad spectrum of significant biological properties, including antioxidant, antifungal, antiviral, anti-inflammatory, and monoamine oxidase inhibitory activities. These properties make it a valuable compound in the development of therapeutic agents and other applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is structurally related to other chroman-4-one derivatives and flavonoids. Some similar compounds include:

  • 3-Benzylidene-4-chromanone

  • 3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one

  • 3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one derivatives

These compounds share similar biological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its chloro-substituted structure, which can influence its reactivity and biological effects.

Properties

IUPAC Name

3-benzylidene-6-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEBJFAQFWAWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697711
Record name 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206071-98-9
Record name 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 2
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3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one

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